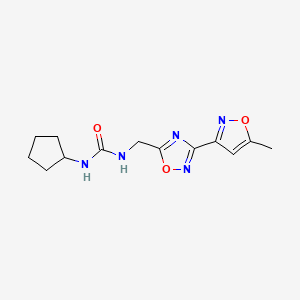

1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-14-13(19)15-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNCPEUMGQDYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea typically involves multiple steps, including the formation of the isoxazole and oxadiazole rings, followed by their coupling with the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and molecules containing isoxazole and oxadiazole rings. Examples include:

- 1-Cyclopentyl-3-phenylurea

- 1-Cyclopentyl-3-(5-methylisoxazol-3-yl)urea

- 1-Cyclopentyl-3-(1,2,4-oxadiazol-5-yl)urea .

Uniqueness

1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . Its structure features a cyclopentyl group attached to a urea moiety, which is further substituted with a 5-methylisoxazole and a 1,2,4-oxadiazole ring. This unique combination of functional groups contributes to its biological activity.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Cyclopentyl | Cyclopentyl |

| Urea | Urea |

| 5-Methylisoxazole | Isoxazole |

| 1,2,4-Oxadiazole | Oxadiazole |

Antitumor Activity

Recent studies have indicated that 1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cancer Cell Lines

In a study evaluating the compound's effects on different cancer cell lines, the following results were observed:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.1 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 21.5 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 18.7 | Inhibition of DNA synthesis |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth. The oxadiazole and isoxazole moieties are believed to play a crucial role in this inhibition by mimicking ATP binding sites on kinases.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.12 |

| Pseudomonas aeruginosa | 0.25 |

The low MIC values indicate strong antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that the compound exhibits low cytotoxicity in normal cell lines compared to cancerous ones. This selectivity is crucial for developing safe therapeutic agents.

Summary of Toxicity Studies

In vivo studies in murine models have shown no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-Cyclopentyl-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea?

- Methodology : Synthesis typically involves sequential heterocycle formation and urea coupling. For example:

Oxadiazole ring synthesis : React nitrile derivatives with hydroxylamine under reflux (e.g., ethanol, 80°C) to form 1,2,4-oxadiazoles .

Isoxazole functionalization : Introduce the 5-methylisoxazole moiety via cyclocondensation of β-diketones with hydroxylamine .

Urea coupling : Use carbodiimide-mediated coupling between cyclopentylamine and the oxadiazole-methyl intermediate .

- Challenges : Low yields due to steric hindrance at the urea linkage; optimize with high-dilution conditions or microwave-assisted synthesis .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxadiazole and isoxazole rings (e.g., oxadiazole C5 methylene at δ 4.2–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHNO: 356.16 g/mol) .

- HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Assay standardization : Compare IC values across cell lines (e.g., HCT-116 vs. MCF-7) using identical protocols .

- Solubility adjustments : Address false negatives by testing in DMSO/PEG-400 co-solvents (e.g., 10% v/v) to improve bioavailability .

- Target validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected targets (e.g., kinases, GPCRs) .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase; docking score ≤ -8.0 kcal/mol suggests strong affinity) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding mode retention .

- SAR analysis : Compare with analogs (e.g., cyclopropyl vs. phenyl substitutions) to identify critical pharmacophores .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate R/S enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective urea formation (e.g., >90% ee) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating anticancer activity?

- Cell viability assays : MTT/WST-1 in 3D spheroids (HCT-116 colon cancer) to mimic tumor microenvironments .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays (Caspase-Glo® kit) .

- Synergy studies : Combine with cisplatin (fixed-ratio design) and calculate Combination Index (CI) using CompuSyn .

Q. How to address metabolic instability in preclinical studies?

- Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (t < 30 min suggests rapid metabolism) .

- Prodrug design : Introduce acetyl-protected urea or esterified oxadiazole to enhance metabolic stability .

Structural & Mechanistic Insights

Q. What crystallographic data reveal about the compound’s conformation?

- Single-crystal X-ray diffraction : Resolve torsion angles between cyclopentyl and oxadiazole moieties (e.g., θ = 112° ± 2°), aiding in CoMFA modeling .

- SHELX refinement : Use SHELXL-2018 for high-resolution (<1.0 Å) structure determination; check R < 0.05 for data quality .

Q. Does the compound exhibit polymorphism affecting bioavailability?

- DSC/TGA : Identify polymorphs via melting endotherms (e.g., Form I: mp 168°C; Form II: mp 155°C) .

- Solubility testing : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.